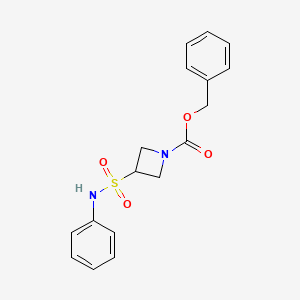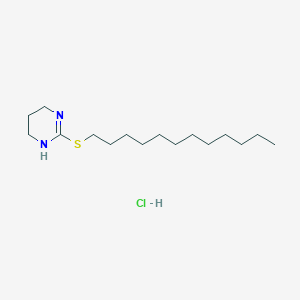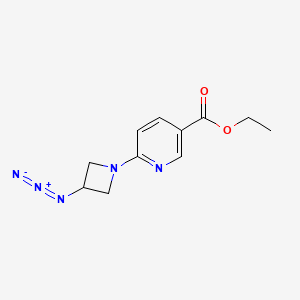
ethyl 6-(3-azidoazetidin-1-yl)pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-(3-azidoazetidin-1-yl)pyridine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(3-azidoazetidin-1-yl)pyridine-3-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with an epoxide or a halide under basic conditions to form the azetidine ring.
Introduction of the Azido Group: The azido group can be introduced by reacting the azetidine intermediate with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Pyridine Carboxylate Formation: The final step involves the esterification of the pyridine carboxylic acid with ethanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 6-(3-azidoazetidin-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, DMF or DMSO as solvents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Substitution: Formation of substituted azetidines.
Reduction: Formation of amine derivatives.
Cycloaddition: Formation of triazole derivatives.
科学研究应用
Ethyl 6-(3-azidoazetidin-1-yl)pyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers and coatings.
Chemical Biology: It can be used as a probe for studying biological processes, including enzyme activity and protein interactions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of ethyl 6-(3-azidoazetidin-1-yl)pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through covalent or non-covalent interactions. The azido group can also participate in bioorthogonal reactions, allowing for the selective labeling and modification of biomolecules in living systems.
相似化合物的比较
Similar Compounds
Ethyl 6-(3-aminomethylazetidin-1-yl)pyridine-3-carboxylate: Similar structure but with an amine group instead of an azido group.
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate: Similar structure but with a hydroxyl group instead of an azido group.
Ethyl 6-(3-chloroazetidin-1-yl)pyridine-3-carboxylate: Similar structure but with a chloro group instead of an azido group.
Uniqueness
Ethyl 6-(3-azidoazetidin-1-yl)pyridine-3-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations, such as cycloaddition reactions, that are not possible with other functional groups.
属性
IUPAC Name |
ethyl 6-(3-azidoazetidin-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-2-18-11(17)8-3-4-10(13-5-8)16-6-9(7-16)14-15-12/h3-5,9H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAICMPWRHDJQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CC(C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


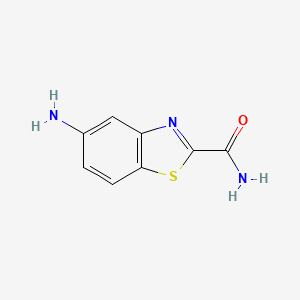

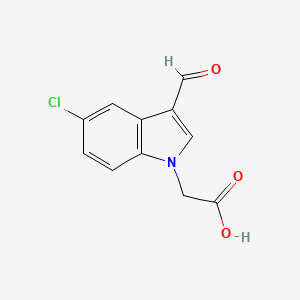

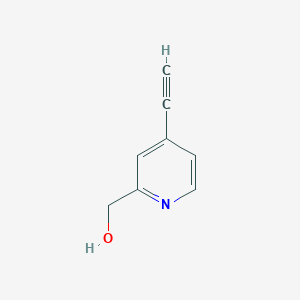
![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)
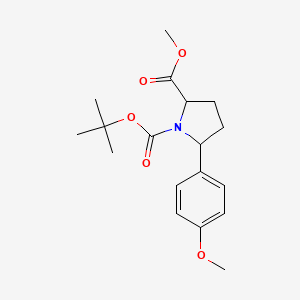
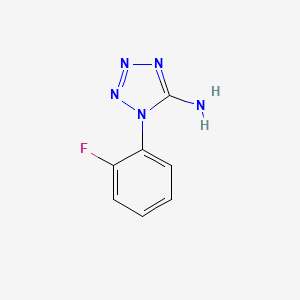
![tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6617890.png)
![2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B6617910.png)
